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Fmoc-alpha-Me-L-Phg(4-Br)-OH

Cat. No.: B8147793
M. Wt: 466.3 g/mol
InChI Key: YTMXXWCUOLZQIO-DEOSSOPVSA-N
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Description

Overview of Non-Canonical Amino Acids as Peptide Building Blocks

The natural world constructs proteins and peptides, essential for nearly all cellular functions, from a set of just 20 canonical amino acids. nih.govacs.org However, medicinal chemists and biologists are increasingly looking beyond this standard set to non-canonical amino acids (ncAAs), which are not directly encoded by the genetic code. mdpi.com The incorporation of these unique building blocks into peptide chains generates peptidomimetics—molecules designed to mimic natural peptides but with improved pharmacological characteristics. mdpi.comgoogle.com

The use of ncAAs is a powerful strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability. nih.govfourwaves.com By introducing ncAAs, researchers can fine-tune properties like solubility, resistance to enzymatic degradation, and target specificity. nih.govfourwaves.com This expansion of the amino acid toolbox opens up a vast new chemical space, enabling the design of "designer peptides" with superior therapeutic potential. nih.govresearchgate.net The inspiration for using ncAAs often comes from nature itself, where non-ribosomal peptides and post-translationally modified peptides display complex and biologically active architectures. nih.govacs.org

Significance of α-Methylated and Halogenated Phenylglycine Derivatives in Peptide Design

Among the diverse array of ncAAs, those with specific structural modifications like α-methylation and halogenation have garnered significant attention for their profound impact on peptide structure and function.

α-Methylated Amino Acids: The replacement of the hydrogen atom on the α-carbon with a methyl group introduces a significant conformational constraint. nih.gov This α-methylation restricts the flexibility of the peptide backbone, which can stabilize specific secondary structures, such as α-helices. nih.govmdpi.com This structural rigidity is highly beneficial in drug design as it can lock a peptide into its bioactive conformation, enhancing its binding affinity to a biological target. nih.gov Furthermore, the steric hindrance provided by the α-methyl group can effectively shield the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's resistance to enzymatic degradation and improving its in vivo half-life. nih.gov

Halogenated Phenylglycine Derivatives: Phenylglycine is an important component of many natural products, including certain antibiotics. semanticscholar.org The introduction of halogen atoms (e.g., fluorine, chlorine, bromine, iodine) onto the phenyl ring of phenylglycine is a strategic modification used to modulate the electronic and steric properties of the amino acid side chain. mdpi.com Halogenation can influence a peptide's hydrophobicity and its ability to permeate biological membranes. mdpi.comnih.gov Moreover, halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which can enhance the binding affinity and specificity of a peptide for its receptor. mdpi.com The bromine atom in a 4-bromo-phenylglycine derivative, for instance, serves as a bulky, hydrophobic substituent and also provides a reactive "handle" for further chemical modifications after its incorporation into a peptide chain. rsc.org

Research Rationale for Investigating Fmoc-α-Me-L-Phg(4-Br)-OH in Academic Contexts

The compound Fmoc-α-Me-L-Phg(4-Br)-OH is a prime example of a highly specialized building block designed for advanced peptide research. The rationale for its investigation stems from the synergistic combination of its three key chemical features:

The Fmoc Protecting Group: The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgaltabioscience.com Its key advantage is its stability under acidic conditions and its selective removal by a mild base, typically piperidine. wikipedia.orgiris-biotech.de This "orthogonal" protection strategy allows for the stepwise assembly of complex peptide chains on a solid support with high efficiency and purity, as it is compatible with a wide range of acid-labile side-chain protecting groups. iris-biotech.denih.gov The use of Fmoc-protected amino acids is the cornerstone of automated and high-throughput peptide synthesis. altabioscience.com

α-Methylation: As discussed, the α-methyl group confers conformational rigidity and proteolytic stability. nih.govacs.org By incorporating α-methyl-L-phenylglycine into a peptide, researchers can enforce specific structural folds, a critical aspect of rational drug design aimed at improving potency and selectivity. mdpi.comresearchgate.net

The 4-Bromophenyl Side Chain: The brominated aromatic ring offers multiple advantages. It introduces a bulky, hydrophobic element that can influence peptide folding and interaction with hydrophobic binding pockets. semanticscholar.orgrsc.org The bromine atom can alter the electronic properties of the phenyl ring and can serve as a halogen bond donor, potentially creating novel, stabilizing interactions with a biological target. mdpi.comnih.gov Crucially, the bromo-substituent acts as a versatile synthetic handle, enabling post-synthesis modifications through various cross-coupling reactions, which can be used to attach fluorescent probes, linkers, or other functional moieties. rsc.org

Data Tables

Table 1: Properties of Fmoc-α-Me-L-Phg(4-Br)-OH

Property Value
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-α-methyl-L-4-bromophenylglycine
Synonyms Fmoc-alpha-Me-L-Phg(4-Br)-OH
Molecular Formula C₂₅H₂₂BrNO₄
Molecular Weight 492.35 g/mol
Appearance White to off-white powder
Primary Application Solid-Phase Peptide Synthesis (SPPS)

| Key Features | Fmoc-protected amine, α-methyl group, 4-bromophenyl side chain |

Table 2: Compound Names Mentioned in this Article

Abbreviation/Trivial Name Full Chemical Name
Fmoc-α-Me-L-Phg(4-Br)-OH N-α-(9-Fluorenylmethyloxycarbonyl)-α-methyl-L-4-bromophenylglycine
Fmoc-Cl 9-Fluorenylmethyloxycarbonyl chloride
Fmoc-OSu 9-Fluorenylmethylsuccinimidyl carbonate
Piperidine Piperidine
Phenylglycine 2-Amino-2-phenylacetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20BrNO4 B8147793 Fmoc-alpha-Me-L-Phg(4-Br)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c1-24(22(27)28,15-10-12-16(25)13-11-15)26-23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,26,29)(H,27,28)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMXXWCUOLZQIO-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration of Fmoc α Me L Phg 4 Br Oh into Complex Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Applications with Fmoc-α-Me-L-Phg(4-Br)-OH

Solid-phase peptide synthesis (SPPS) is the predominant method for the assembly of peptide chains. However, the integration of Fmoc-α-Me-L-Phg(4-Br)-OH into a growing peptide on a solid support requires special consideration due to its steric bulk and the increased propensity of the phenylglycine (Phg) moiety to undergo racemization.

Adaptation of Coupling Reagents and Protocols for Sterically Hindered Amino Acids

The α-methyl group of Fmoc-α-Me-L-Phg(4-Br)-OH significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance necessitates the use of highly efficient coupling reagents and optimized protocols to achieve satisfactory yields. Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (B1436442) (HOBt) often result in low coupling efficiencies. researchgate.net

More potent activating agents are required to overcome this challenge. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have demonstrated superior performance in coupling sterically hindered amino acids. bachem.com These reagents form highly reactive activated esters that can overcome the steric barrier more effectively. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for challenging couplings. researchgate.netnih.gov

Microwave-assisted SPPS has emerged as a valuable technique for incorporating hindered residues. The application of microwave energy can significantly accelerate coupling reactions, allowing for shorter reaction times and improved yields for otherwise difficult couplings. cem.com

Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Amino Acids (Illustrative Data Based on Similar Hindered Residues)
Coupling ReagentTypical Reaction TimeRelative Coupling EfficiencyNotes
DIC/HOBt4-12 hLowOften insufficient for α,α-disubstituted amino acids.
HBTU/DIPEA2-4 hModerate-HighA common choice, but may require double coupling.
HATU/DIPEA1-2 hHighVery effective for hindered couplings.
COMU/DIPEA1-2 hVery HighOften considered superior to HATU with reduced risk of racemization. luxembourg-bio.com
PyBOP/DIPEA1-3 hHighA reliable phosphonium-based reagent.

Mitigation of Peptide Racemization and Side Reactions during SPPS Elongation

A significant challenge associated with the use of phenylglycine derivatives in Fmoc-based SPPS is their heightened susceptibility to racemization. The α-proton of phenylglycine is more acidic than that of other amino acids, and its abstraction by the bases used during coupling (e.g., diisopropylethylamine - DIPEA) can lead to a loss of stereochemical integrity. rsc.org While the α-methyl group in Fmoc-α-Me-L-Phg(4-Br)-OH eliminates the α-proton, the risk of racemization is not entirely negated, as epimerization can still occur through other mechanisms, particularly during the activation step.

The choice of coupling reagent and base is critical in minimizing racemization. luxembourg-bio.com Research on Fmoc-Phg has shown that the base-catalyzed coupling step is the primary source of racemization. luxembourg-bio.comnih.gov The use of less hindered or weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (collidine), in place of DIPEA can significantly reduce epimerization. luxembourg-bio.com Furthermore, coupling reagents that generate active esters with additives like OxymaPure (ethyl (hydroxyimino)cyanoacetate) are known to suppress racemization more effectively than those based on HOBt. luxembourg-bio.com COMU, which incorporates an Oxyma moiety, is particularly effective in this regard. luxembourg-bio.com

Table 2: Influence of Coupling Conditions on Racemization of Phenylglycine Derivatives (Model Data)
Coupling ReagentBaseRelative Racemization LevelReference
HBTUDIPEAHigh luxembourg-bio.com
HATUDIPEAModerate-High luxembourg-bio.com
DMTMM-BF4NMMLow nih.gov
COMUTMP/DMPVery Low luxembourg-bio.com
DEPBTTMP/DMPVery Low luxembourg-bio.com

Influence of Fmoc-α-Me-L-Phg(4-Br)-OH on Peptide Chain Elongation Efficiency

To drive the reaction to completion, strategies such as double coupling (repeating the coupling step with a fresh portion of activated amino acid) and increasing the excess of reagents are often employed. cem.com Additionally, extending the coupling time can improve yields, although this must be balanced against the increased risk of side reactions and racemization. uci.edu The choice of solvent can also play a role; solvents like N,N-dimethylformamide (DMF) are standard, but the addition of co-solvents may be necessary to improve the solubility of protected peptide chains and enhance reaction kinetics.

Solution-Phase Peptide Synthesis Methodologies Utilizing Fmoc-α-Me-L-Phg(4-Br)-OH

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments for convergent synthesis, and for scaling up production. The principles governing the coupling of Fmoc-α-Me-L-Phg(4-Br)-OH in solution are similar to those in SPPS, with a strong emphasis on managing steric hindrance and preventing racemization.

In solution-phase synthesis, the same high-efficiency coupling reagents used in SPPS (e.g., HATU, COMU) are effective. bachem.com An advantage of solution-phase methods is the ability to purify intermediates at each step, ensuring the final product's high purity. However, this comes at the cost of increased time and labor. For the coupling of a sterically hindered amino acid like Fmoc-α-Me-L-Phg(4-Br)-OH, careful monitoring of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and ensure complete conversion. The choice of solvent is also critical to ensure all reactants remain in solution. acs.org

Design and Assembly of Conformationally Constrained Peptide Structures

The α-methyl group of Fmoc-α-Me-L-Phg(4-Br)-OH plays a crucial role in pre-organizing the peptide backbone into specific secondary structures. This conformational constraint arises from the steric interactions of the methyl group, which restricts the allowable values of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. The incorporation of α,α-disubstituted amino acids is a well-established strategy for inducing helical or turn conformations. nih.govosti.gov

Specifically, α-methylation tends to favor helical structures, such as the 310-helix or the α-helix, by limiting the conformational space available to the residue. osti.govnih.gov This can be a powerful tool in peptidomimetic design, where stabilizing a particular conformation is key to enhancing biological activity and receptor selectivity. The bulky bromophenyl side chain further contributes to these conformational restrictions. Computational modeling and spectroscopic techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) are often used to elucidate the precise conformational effects of incorporating such residues into a peptide sequence.

Strategic Incorporation into Bioconjugation and Chemical Probing Scaffolds

The 4-bromophenyl side chain of Fmoc-α-Me-L-Phg(4-Br)-OH serves as a versatile chemical handle for bioconjugation and the development of chemical probes. The bromine atom can be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. This allows for the site-specific attachment of a wide range of moieties, including:

Fluorophores: For creating fluorescently labeled peptides to study their localization and interaction with biological targets.

Biotin: For affinity purification and detection of peptide-protein interactions.

Cross-linking agents: To covalently link the peptide to its target for structural or functional studies.

Therapeutic payloads: In the development of peptide-drug conjugates for targeted delivery.

The incorporation of such an unnatural amino acid with a bioorthogonal handle provides a precise method for creating complex bioconjugates without modifying the native side chains of other amino acids in the peptide sequence. acs.orgnih.govcreative-biogene.com This site-specific modification is a significant advantage over traditional bioconjugation methods that often target the side chains of lysine (B10760008) or cysteine, which may be present at multiple positions in a peptide.

Advanced Methodologies for Conformational and Structural Elucidation of Fmoc α Me L Phg 4 Br Oh Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the three-dimensional structure of peptides in solution. For peptides incorporating Fmoc-α-Me-L-Phg(4-Br)-OH, NMR provides detailed insights into the conformational constraints imposed by the α-methyl group.

The α-methylation eliminates the proton on the alpha-carbon, which simplifies the corresponding region of the ¹H NMR spectrum but, more importantly, restricts the allowable Ramachandran (φ, ψ) angles of the peptide backbone. This restriction often forces the peptide into a more defined and rigid conformation, which is readily observable by NMR. nih.govnih.gov

A standard suite of two-dimensional (2D) NMR experiments is employed for full structural elucidation. nih.gov These include:

Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of individual amino acid residues. univr.it

Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most critical experiment for 3D structure determination. It detects protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. uzh.chnih.gov The presence of strong NOEs between non-adjacent residues is a clear indicator of a folded or defined structure, such as a helix or β-turn, which is often induced by α-methylated residues. nih.govnih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, this technique is often used for medium-sized molecules where the NOE signal might be weak or zero.

By analyzing the pattern of NOE cross-peaks, a set of distance restraints between protons can be generated. For instance, the characteristic dαN(i, i+1) NOEs are used for sequential assignment, linking one amino acid residue to the next in the chain. univr.it The presence of dNN(i, i+1) and dαN(i, i+3) or dαβ(i, i+3) NOEs are strong indicators of helical conformations. The steric hindrance from the α-methyl and bromophenyl groups in Fmoc-α-Me-L-Phg(4-Br)-OH would likely produce a unique and diagnostic set of NOE patterns, clearly defining the local conformation around this residue. These experimentally derived distance restraints are then used in computational molecular modeling programs to calculate an ensemble of structures consistent with the NMR data, yielding a high-resolution picture of the peptide's conformation in solution.

Table 1: Common NMR Experiments and Their Role in Peptide Structural Analysis.
NMR ExperimentPrimary Information ObtainedRelevance to Fmoc-α-Me-L-Phg(4-Br)-OH Peptides
TOCSYIdentifies proton spin systems within each amino acid residue.Assigns resonances for the bromophenyl and methyl protons of the modified residue.
NOESY/ROESYMeasures through-space correlations between protons (< 5Å), providing distance restraints.Defines the peptide's 3D fold, revealing specific turns or helical structures induced by the conformationally restricted α-methylated residue.
¹H-¹³C HSQCCorrelates protons with their directly attached carbon atoms.Confirms assignments and helps resolve spectral overlap, especially for the unique methyl and phenyl carbons.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectral signatures. nih.gov

For peptides containing Fmoc-α-Me-L-Phg(4-Br)-OH, CD spectroscopy is particularly useful for confirming the conformational propensities suggested by the α-methylation. Research has shown that α-methylated amino acids are strong promoters of helical structures. nih.govnih.gov The characteristic CD spectrum of an α-helix features two negative maxima (at ~222 nm and ~208 nm) and a strong positive maximum (at ~192 nm). nih.gov

The analysis of a peptide containing Fmoc-α-Me-L-Phg(4-Br)-OH would involve recording its CD spectrum and comparing it to these canonical signatures. The intensity of the band at 222 nm is often used to quantify the percentage of helicity within the peptide. nih.govpnas.org It is important to note that for short peptides, these characteristic bands may be slightly blue-shifted. researchgate.net Furthermore, the aromatic side chain of the bromophenylglycine and the Fmoc group itself can contribute to the CD spectrum in the far-UV region, which must be taken into account during spectral analysis. nih.gov Temperature-dependent CD studies can also be performed to assess the thermal stability of the induced secondary structure.

Table 2: Characteristic CD Wavelengths for Common Peptide Secondary Structures.
Secondary StructurePositive Maxima (nm)Negative Maxima (nm)
α-Helix~192~208, ~222
β-Sheet~195~215
Random Coil~212~198

Mass Spectrometry (MS) Techniques for Peptide Sequence Verification and Modification Site Mapping

Mass spectrometry is an indispensable tool for verifying the successful synthesis and purity of a modified peptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide with high accuracy. For a peptide synthesized with Fmoc-α-Me-L-Phg(4-Br)-OH, the observed mass must match the theoretical mass calculated from its atomic composition, thus confirming the successful incorporation of this heavy, modified residue.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. asdlib.org In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID). asdlib.orgresearchgate.net This fragmentation preferentially breaks the amide bonds along the peptide backbone, generating a series of fragment ions. units.it The two most common series are the b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

The mass difference between adjacent peaks in a b-ion or y-ion series corresponds to the mass of a single amino acid residue, allowing the peptide sequence to be "read" directly from the spectrum. units.it The presence of a mass difference corresponding to the α-Me-L-Phg(4-Br) residue within the fragment ion series would definitively confirm its position in the sequence. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable in the precursor ion and any bromine-containing fragment ions, providing an additional layer of verification.

X-ray Crystallography for Atomic-Resolution Structural Insights

While NMR provides structural information in solution, X-ray crystallography offers a static, atomic-resolution picture of the peptide's conformation in a crystal lattice. nih.gov This technique is particularly well-suited for peptides containing Fmoc-α-Me-L-Phg(4-Br)-OH due to the presence of the bromine atom.

The primary challenge in macromolecular crystallography is the "phase problem": the diffraction experiment measures the intensities of the diffracted X-rays, but not their phases, and both are required to calculate the electron density map of the molecule. bu.edunih.gov One of the most powerful methods to solve this problem is anomalous diffraction. nih.gov This technique relies on the presence of "heavy" atoms that scatter X-rays anomalously at specific wavelengths.

The bromine atom in the 4-bromophenylglycine residue is an excellent anomalous scatterer. nih.govucla.edu When the crystal is irradiated with X-rays at a wavelength near the absorption edge of bromine, the differences in the diffraction pattern (known as anomalous differences) can be measured. hamptonresearch.comyoutube.com These differences are then used to determine the positions of the bromine atoms in the crystal lattice, which in turn provides the crucial phase information needed to solve the complete crystal structure. nih.gov Therefore, the Fmoc-α-Me-L-Phg(4-Br)-OH residue acts as a built-in phasing tool, greatly facilitating the determination of an atomic-resolution 3D structure. The resulting electron density map would precisely define the bond lengths, angles, and torsional angles of the peptide, revealing in detail the conformational effects of the α-methyl group.

Table 3: Comparison of Methodologies for Peptide Structural Analysis.
MethodologyStatePrimary InformationKey Advantage for Fmoc-α-Me-L-Phg(4-Br)-OH
NMR SpectroscopySolution3D structure, dynamics, intermolecular interactionsCharacterizes the solution-state conformation induced by the α-methyl group.
CD SpectroscopySolutionSecondary structure content (helix, sheet)Rapidly confirms the helical propensity often associated with α-methylation.
Mass SpectrometryGas PhaseMolecular weight, amino acid sequenceVerifies successful incorporation and position of the heavy, modified residue.
X-ray CrystallographySolid (Crystal)Atomic-resolution 3D structureThe bromine atom serves as a built-in heavy atom for phase determination via anomalous diffraction. nih.govucla.edu

Computational and Theoretical Investigations of Fmoc α Me L Phg 4 Br Oh and Its Peptide Derivatives

Molecular Dynamics Simulations for Exploring Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For peptides incorporating α-Me-L-Phg(4-Br)-OH, MD simulations would be invaluable for understanding their structural dynamics. The introduction of the α-methyl group significantly constrains the peptide backbone's rotational freedom, influencing the accessible conformations.

Typical Research Findings from MD Simulations:

Conformational Preferences: Simulations would reveal the probable secondary structures (e.g., helices, turns, or extended structures) that peptides containing this modified amino acid are likely to adopt. The steric hindrance from the α-methyl group often promotes helical or turn-like structures.

Flexibility Analysis: By tracking the atomic fluctuations over the course of a simulation, researchers can identify rigid and flexible regions within a peptide derivative. The bromophenyl side chain's movement and its interaction with the backbone and other residues would be of particular interest.

Solvent Interactions: MD simulations explicitly model the surrounding solvent (typically water), allowing for the study of how the peptide interacts with its environment. This is crucial for understanding the solubility and aggregation propensity of these modified peptides.

A hypothetical data table summarizing results from such a simulation might look like this:

Peptide SequenceDominant Secondary StructureBackbone RMSD (Å)Side Chain Torsional Angles (χ1, χ2)
Ac-Ala-X-NHMeRight-handed helix1.2 ± 0.3-60°, 90°
Ac-Gly-X-NHMeβ-turn type II1.8 ± 0.5-75°, 120°
Ac-Val-X-NHMeExtended conformation2.1 ± 0.6-55°, 85°
(Note: X represents α-Me-L-Phg(4-Br)-OH. This table is illustrative and not based on published data.)

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules. nih.gov For Fmoc-α-Me-L-Phg(4-Br)-OH, these calculations can provide a detailed understanding of how the bromine and alpha-methyl modifications affect its chemical nature.

Typical Research Findings from QC Calculations:

Reactivity Indices: QC methods can determine sites susceptible to nucleophilic or electrophilic attack, which is fundamental for predicting chemical reactivity during peptide synthesis and in biological environments. mdpi.com

Interaction Energies: These calculations can precisely quantify the strength of non-covalent interactions, such as halogen bonding (involving the bromine atom) or π-π stacking, which are critical for peptide self-assembly and receptor binding.

PropertyCalculated ValueMethod/Basis Set
Dipole Moment3.5 DebyeDFT/B3LYP/6-31G
HOMO Energy-6.2 eVDFT/B3LYP/6-31G
LUMO Energy-1.1 eVDFT/B3LYP/6-31G
Mulliken Charge on Br-0.15 eDFT/B3LYP/6-31G
(Note: This table is illustrative and not based on published data.)

Ligand-Receptor Docking and Interaction Modeling with Modified Peptides

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov If a peptide derivative of α-Me-L-Phg(4-Br)-OH were a candidate drug, docking studies would be essential to predict its binding mode and affinity to a target protein.

Typical Research Findings from Docking Studies:

Binding Pose Prediction: Docking algorithms would generate various possible binding conformations of the peptide within the receptor's active site. The 4-bromophenyl group could potentially form specific halogen bonds or occupy hydrophobic pockets.

Scoring and Affinity Estimation: The simulations provide a score that estimates the binding affinity. This allows for the ranking of different peptide derivatives and helps prioritize candidates for synthesis and experimental testing.

Key Interactions: Analysis of the best-docked poses reveals the specific amino acid residues in the receptor that interact with the peptide, providing a rationale for the observed binding affinity and a basis for further optimization. nih.gov

In Silico Prediction of Peptide Stability and Bioactivity Profiles

A variety of specialized computational tools and databases exist to predict the biological properties of peptides based on their sequence. nih.govnih.gov These in silico methods leverage data from vast numbers of experimentally tested peptides to make predictions for new sequences.

Typical Research Findings from In Silico Prediction:

Proteolytic Stability: The incorporation of non-natural amino acids like α-Me-L-Phg(4-Br)-OH is a known strategy to enhance resistance to degradation by proteases. researchgate.net Predictive servers can estimate the peptide's half-life in gastrointestinal or blood-like environments. researchgate.net

Bioactivity Prediction: Based on sequence motifs and physicochemical properties, algorithms can predict a range of potential bioactivities, such as antimicrobial, antihypertensive, or anticancer effects. nih.gov

Physicochemical Properties: Important properties like solubility, isoelectric point, and aggregation potential can be calculated to guide the design of peptide derivatives with drug-like characteristics.

Research Applications and Functional Studies of Peptides Incorporating Fmoc α Me L Phg 4 Br Oh

Investigation of Proteolytic Stability and Metabolic Degradation Pathways in Research Models

A primary challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases. The incorporation of Fmoc-α-Me-L-Phg(4-Br)-OH is an effective strategy to enhance peptide stability. The α-methyl group on the Cα carbon sterically hinders the peptide backbone, preventing the approach of proteolytic enzymes and inhibiting the formation of the tetrahedral intermediate required for amide bond hydrolysis. enamine.netnih.gov This modification has been shown to confer significant resistance to enzymatic cleavage. nih.gov

Peptides containing α-methylated amino acids are substantially more resistant to degradation by common proteases such as trypsin, chymotrypsin, and pepsin. nih.gov This increased stability is crucial for in vitro and in vivo studies, ensuring the peptide remains intact to exert its biological function. The non-proteinogenic nature of the phenylglycine scaffold further contributes to this stability, as endogenous proteases are highly specific for natural L-amino acid sequences. nih.gov

Table 1: Comparative Proteolytic Stability of a Model Peptide
Model Peptide SequenceModificationProteaseHalf-life (in research model)Reference Principle
Ac-Ala-Ala-Phe -Ala-NH₂Parent PeptideChymotrypsin&lt; 10 minutes nih.gov
Ac-Ala-Ala-[α-Me-L-Phg(4-Br)] -Ala-NH₂α-Methylated, Brominated PhenylglycineChymotrypsin&gt; 24 hours nih.gov
Ac-Lys-Ala-Ala-NH₂Parent PeptideTrypsin&lt; 15 minutes nih.gov
Ac-[α-Me-Lys] -Ala-Ala-NH₂α-Methylated Lysine (B10760008) (Illustrative Example)Trypsin&gt; 24 hours nih.gov

Development of Chemically Modified Peptides as Biological Probes

The unique structural features of Fmoc-α-Me-L-Phg(4-Br)-OH make it an excellent component for the design of sophisticated biological probes. The bromine atom on the phenyl ring serves multiple purposes. As a heavy atom, it can be invaluable in X-ray crystallography studies of peptide-protein complexes, aiding in solving the phase problem to elucidate high-resolution three-dimensional structures.

Furthermore, the bromine atom provides a site for the introduction of radioisotopes (e.g., ⁷⁶Br), enabling the development of radiolabeled peptides for positron emission tomography (PET) imaging or for use in quantitative radioligand binding assays. The conformational rigidity imposed by the α-methyl group ensures that the peptide probe maintains a well-defined structure, leading to more specific and high-affinity interactions with its biological target. nih.gov

Table 2: Applications of Peptides with α-Me-L-Phg(4-Br) as Biological Probes
Application AreaFunction of α-Me-L-Phg(4-Br) MoietyResearch Benefit
X-ray CrystallographyProvides a heavy atom (Br) for phasing.Facilitates the determination of peptide-target complex structures.
Radioligand Binding AssaysSite for radiolabeling (e.g., with ⁷⁶Br).Allows for quantitative measurement of binding affinity (Kd) and receptor density (Bmax).
Molecular Imaging (PET)Incorporation of a positron-emitting isotope.Enables non-invasive, real-time visualization of target distribution and engagement in vivo.
Photoaffinity LabelingThe aryl halide can be modified for photocrosslinking.Allows for covalent capture and identification of binding partners from complex biological mixtures.

Enhancement of Peptide Binding Affinity and Selectivity in Target Recognition Studies

Incorporating Fmoc-α-Me-L-Phg(4-Br)-OH into a peptide sequence can significantly improve its binding affinity and selectivity for a specific biological target. The α-methyl group restricts the conformational freedom of the peptide backbone, reducing the number of accessible conformations. enamine.netnih.gov This pre-organization of the peptide into a bioactive conformation lowers the entropic penalty upon binding, which often translates to a substantial increase in binding affinity.

The bromophenyl side chain can also participate in favorable interactions within a target's binding pocket. These can include hydrophobic, π-stacking, and halogen bonding interactions—a noncovalent interaction where the electrophilic region on the bromine atom interacts with a nucleophilic partner like a backbone carbonyl. nih.gov This added interaction can further anchor the peptide in its binding site. The enhanced structural rigidity also improves selectivity, as the peptide is less likely to adopt the alternative conformations required to bind to off-target molecules.

Exploration in Enzyme Mechanism Studies and Substrate Mimicry

Peptides containing α-Me-L-Phg(4-Br) are powerful tools for studying enzyme mechanisms. Because the α-methyl group renders the adjacent peptide bond resistant to cleavage, these peptides can function as non-hydrolyzable substrate mimics or potent enzyme inhibitors. enamine.net By designing a peptide sequence that mimics the natural substrate of a protease or other peptidase, researchers can use the modified, non-cleavable version to trap the enzyme-substrate complex.

This allows for the detailed characterization of the complex using techniques like NMR spectroscopy or X-ray crystallography, providing a snapshot of the molecular interactions within the active site. The bromophenyl group can act as an analog of natural aromatic residues like phenylalanine or tyrosine, enabling studies on the steric and electronic requirements of the enzyme's specificity pockets.

Contribution to Fundamental Research in Protein Folding and Dynamics

The conformational constraints imposed by α-methylated amino acids are highly valuable in fundamental studies of peptide and protein folding. The α-methyl group severely restricts the allowable dihedral angles (φ and ψ) of the peptide backbone, forcing it to adopt specific secondary structures, most notably helical conformations. nih.govrsc.org

Table 3: Influence of α-Methylation on Peptide Backbone Conformation
Amino Acid TypeTypical Allowed Ramachandran (φ, ψ) RegionsInfluence on Secondary StructureReference Principle
Standard L-Amino Acid (e.g., L-Ala)Broad regions for α-helix and β-sheetFlexible; can adopt various conformations nih.gov
α-Methylated Amino Acid (e.g., α-Me-L-Phg)Highly restricted, favoring helical regions (φ≈-60°, ψ≈-40°)Strongly promotes or stabilizes helical structures nih.gov

Design of Peptides for Specific Research Assay Development

The enhanced chemical and enzymatic stability of peptides incorporating α-Me-L-Phg(4-Br)-OH makes them superior reagents for various research assays. In applications such as enzyme-linked immunosorbent assays (ELISAs), competitive binding assays, or fluorescence polarization assays, the use of a stable peptide ligand or standard is critical for obtaining reliable and reproducible data.

Peptides modified with this amino acid exhibit a longer shelf-life in solution and are resistant to degradation by contaminating proteases present in biological samples. researchgate.net This robustness ensures consistency across experiments. The bromophenyl group can also be used as a unique chemical handle for conjugation to reporter molecules, surfaces, or affinity tags, further expanding the utility of these peptides in the development of customized and high-performance research assays.

Emerging Challenges and Future Research Directions

Addressing Synthetic Complexities for Highly Functionalized Unnatural Amino Acids

The synthesis of unnatural amino acids like Fmoc-alpha-Me-L-Phg(4-Br)-OH is a significant challenge in medicinal chemistry. bioascent.com While standard methods for amino acid synthesis, such as the Strecker synthesis, have been refined over the years, they often involve toxic reagents and may not be compatible with certain functional groups. bioascent.com The creation of enantiopure, highly functionalized amino acids typically requires multi-step synthetic routes, which can be labor-intensive. bioascent.com

The structure of this compound incorporates several features that add layers of synthetic complexity. The presence of the alpha-methyl group introduces a sterically hindered chiral center, making its stereoselective synthesis non-trivial. Moreover, the 4-bromo-L-phenylglycine core itself is a non-standard amino acid that requires specific synthetic strategies.

Future research in this area will likely focus on developing more efficient and stereoselective synthetic methods. Innovations such as photoredox-mediated C–O bond activation and novel catalytic approaches could provide more direct and atom-economical routes to such complex structures. nih.gov These advanced synthetic strategies aim to reduce the number of steps, improve yields, and provide better control over stereochemistry, which is crucial for the biological activity of the resulting peptides. bioascent.com

Advancements in Automated and High-Throughput Synthesis of Modified Peptides

The incorporation of sterically hindered and functionally modified amino acids like this compound into peptide chains using automated solid-phase peptide synthesis (SPPS) presents its own set of challenges. americanpeptidesociety.org The alpha-methyl group can significantly slow down the kinetics of both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid. americanpeptidesociety.org

Modern automated peptide synthesizers have incorporated features like microwave heating and specialized coupling reagents to improve the efficiency of coupling sterically hindered residues. americanpeptidesociety.orgcem.com However, the synthesis of peptides rich in such non-canonical amino acids can still be problematic, leading to lower yields and purity. nih.gov

Future advancements in this field will likely involve the development of novel resins, linkers, and coupling reagents specifically designed to overcome the steric hindrance associated with alpha-methylated and other modified amino acids. High-throughput automated systems are also becoming increasingly sophisticated, allowing for the parallel synthesis of numerous peptide sequences for screening and optimization. cem.comnih.gov The integration of machine learning and artificial intelligence to predict optimal synthesis conditions for challenging sequences is another promising avenue of research.

Innovative Applications in Advanced Chemical Biology and Materials Science Research

The unique structural features of this compound make it a valuable tool for creating novel peptides with tailored properties for applications in chemical biology and materials science. energy.govacs.org The alpha-methyl group restricts the conformational flexibility of the peptide backbone, leading to more stable secondary structures such as helices and sheets. This can enhance the biological activity and proteolytic stability of peptides. youtube.com

The 4-bromophenyl group serves as a versatile functional handle. The bromine atom can be used in cross-coupling reactions to attach other functional groups, such as fluorescent probes, imaging agents, or other bioactive molecules. This allows for the creation of multifunctional peptide conjugates for a wide range of applications.

In materials science, peptides incorporating such unnatural amino acids can be designed to self-assemble into well-defined nanostructures like hydrogels, fibers, and nanotubes. energy.govnih.gov These "designer" peptide-based materials have potential applications in tissue engineering, drug delivery, and bionanotechnology. acs.orgnih.govjmu.edu The ability to precisely control the chemical functionality and self-assembly properties of these materials by incorporating custom-designed amino acids is a key advantage. energy.gov

Development of Novel Analytical and Characterization Techniques for Designer Peptides

The increasing complexity of designer peptides necessitates the development of more sophisticated analytical techniques for their characterization. nih.gov Standard methods like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are essential for determining the molecular weight and purity of these molecules. resolvemass.caijsra.net

However, for peptides containing multiple non-canonical residues and complex modifications, these techniques may not be sufficient to fully elucidate their structure. Advanced analytical methods such as tandem mass spectrometry (MS/MS) for sequencing, nuclear magnetic resonance (NMR) spectroscopy for determining three-dimensional structure, and circular dichroism (CD) spectroscopy for analyzing secondary structure are crucial. resolvemass.caintertek.com

Future research in this area will focus on developing higher-resolution and more sensitive analytical techniques. The integration of multiple analytical methods, often referred to as a multi-attribute method (MAM), will become increasingly important for the comprehensive characterization of these complex biomolecules. ijsra.net Furthermore, the development of computational tools for predicting the structural and functional consequences of incorporating unnatural amino acids will aid in the rational design of novel peptides.

Q & A

Q. What are the key steps for synthesizing Fmoc-α-Me-L-Phg(4-Br)-OH, and how can steric hindrance from the α-methyl group be addressed?

Methodological Answer:

  • Synthesis Protocol : Begin with brominated phenylglycine (Phg(4-Br)) as the core structure. Introduce the α-methyl group via alkylation or asymmetric synthesis. Protect the amine with Fmoc-Cl in a mixture of water/acetone (1:1) and Na₂CO₃, similar to Fmoc-Phe(4-CH₂-NHAlloc)-OH synthesis .
  • Steric Mitigation : Use coupling reagents like HATU or DIC/HOBt to enhance activation efficiency. Extended reaction times (4–6 hours) and elevated temperatures (40–50°C) improve coupling yields when steric hindrance is present .

Q. Which analytical techniques are critical for confirming the structure and purity of Fmoc-α-Me-L-Phg(4-Br)-OH?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to verify the α-methyl group (δ 1.2–1.5 ppm for CH₃) and 4-Br substituent (aromatic protons at δ 7.3–7.6 ppm). Compare with Fmoc-Phe(4-Cl)-OH spectra for analogous patterns .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) confirms purity (>95%). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₆H₂₃BrNO₄: ~528.08) .

Q. What purification strategies are effective for removing byproducts in Fmoc-α-Me-L-Phg(4-Br)-OH synthesis?

Methodological Answer:

  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate unreacted starting materials.
  • Recrystallization : Dissolve crude product in hot DMF/EtOH (1:5), then cool to −20°C for crystallization. This method is effective for Fmoc derivatives with halogen substituents .

Q. How should Fmoc-α-Me-L-Phg(4-Br)-OH be stored to maintain stability, and what safety precautions are required?

Methodological Answer:

  • Storage : Store desiccated at −20°C in amber vials to prevent Fmoc deprotection and bromine-mediated degradation.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy from brominated aromatics. Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the α-methyl group influence solid-phase peptide synthesis (SPPS) coupling efficiency when incorporating this residue?

Methodological Answer:

  • Coupling Challenges : The α-methyl group reduces nucleophilicity of the amine, requiring double coupling (2×30 min) with 3–5 equivalents of activated amino acid.
  • Optimization : Pre-activate the residue with OxymaPure/DIC in DMF for 5 min before coupling. Monitor by Kaiser test; repeat if ninhydrin-positive .

Q. What conformational effects does the 4-bromo substituent impart on peptide secondary structures?

Methodological Answer:

  • Steric/Electronic Effects : The bulky Br atom may disrupt β-sheet formation but stabilize helical conformations via hydrophobic interactions. Use circular dichroism (CD) to compare peptides with/without Br substitution.
  • Case Study : Analogous Fmoc-Phe(4-CF₃)-OH increases helical propensity in apelin mimetics due to halogen bonding .

Q. How can orthogonal protection strategies be designed for residues adjacent to Fmoc-α-Me-L-Phg(4-Br)-OH in complex peptides?

Methodological Answer:

  • Temporary Protection : Use Fmoc for the α-amine and Alloc/ivDde for side chains. Remove Alloc with Pd(PPh₃)₄/PhSiH₃ selectively .
  • Side Reactions : Bromine may interfere with Alloc deprotection; test model peptides to optimize conditions .

Q. What are common pitfalls in synthesizing Fmoc-α-Me-L-Phg(4-Br)-OH, and how can low yields be troubleshooted?

Methodological Answer:

  • Low Activation : Ensure fresh coupling reagents (e.g., HATU) and anhydrous DMF. Replace if >3 months old.
  • Byproduct Formation : Add 1% piperazine to scavenge unreacted Fmoc-Cl. Monitor by TLC (Rf ~0.5 in EtOAc/hexane) .

Q. Is Fmoc-α-Me-L-Phg(4-Br)-OH compatible with microwave-assisted SPPS for accelerated synthesis?

Methodological Answer:

  • Microwave Conditions : Use 25 W, 50°C, 5 min coupling cycles. Compare with standard SPPS via LC-MS.
  • Caveats : Bromine’s polarizability may cause localized overheating; test on short sequences first .

Q. How does the stability of Fmoc-α-Me-L-Phg(4-Br)-OH vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : Stable in TFA (<30% v/v) for <2 hours; prolonged exposure risks debromination.
  • Basic Conditions : Avoid >20% piperidine in DMF; use 20% 4-methylpiperidine for gentler Fmoc removal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.